2-(2-Aminopropanamido)pentanoic acid

Descripción

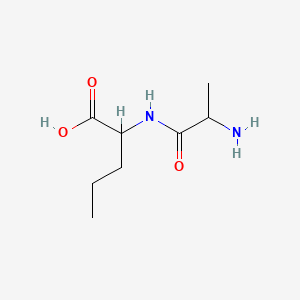

Structure

2D Structure

Propiedades

IUPAC Name |

2-(2-aminopropanoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-3-4-6(8(12)13)10-7(11)5(2)9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPOPRCRQHBMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945935 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2325-18-0, 39537-36-5 | |

| Record name | Alanylnorvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2325-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylnorvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002325180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2325-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC186913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Conformational Analysis of 2 2 Aminopropanamido Pentanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Determination

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the primary structure and conformational preferences of peptides in solution. For 2-(2-aminopropanamido)pentanoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides detailed information about its covalent framework and spatial arrangement.

The ¹H NMR spectrum is used to identify all the hydrogen atoms in the molecule. The chemical shift of each proton is influenced by its local electronic environment, providing clues to its position within the peptide. For instance, the α-protons of the alanine (B10760859) and norvaline residues are expected to resonate in the range of 3.5-4.5 ppm. The coupling between adjacent protons (J-coupling) results in characteristic splitting patterns that help to establish connectivity. For example, the α-proton of the alanine residue will appear as a quartet due to coupling with the three protons of the methyl group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the carbonyl carbons (C=O) of the peptide bond and the carboxylic acid are particularly diagnostic, typically appearing far downfield (170-180 ppm).

Together, these NMR techniques confirm the sequence of amino acids (alanine linked to norvaline) and can provide insights into the dihedral angles (φ, ψ) that govern the peptide's secondary structure through the measurement of coupling constants and Nuclear Overhauser Effects (NOEs). For a small, flexible dipeptide like this, the structure in solution is typically an ensemble of conformations rather than a single rigid structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O Predicted values are based on typical chemical shifts for alanine and norvaline residues in peptides.

Advanced Mass Spectrometry (MS) Techniques for Sequence Verification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electrospray ionization (ESI) is a soft ionization method that allows the intact molecule to be vaporized and ionized, typically by protonation to form the [M+H]⁺ ion. The molecular formula of the compound is C₈H₁₆N₂O₃, giving it a molecular weight of 188.227 g/mol . matrix-fine-chemicals.com High-resolution mass spectrometry can confirm this mass with high accuracy, thereby verifying the elemental composition.

Tandem mass spectrometry (MS/MS) is crucial for confirming the amino acid sequence. In an MS/MS experiment, the parent [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide at its weakest bonds, primarily the peptide bond. The fragmentation of peptides typically produces two main series of ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus.

For the dipeptide Ala-Nva, the cleavage of the amide bond would result in the formation of the b₁ ion (corresponding to the protonated alanine residue) and the y₁ ion (corresponding to the protonated norvaline residue). The detection of these specific fragment ions provides definitive proof of the amino acid sequence.

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound Calculations are based on average isotopic masses.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in this compound.

The IR spectrum is particularly sensitive to polar bonds. Key features for this dipeptide include:

N-H Stretching: A band around 3300-3500 cm⁻¹ corresponding to the amine and amide N-H bonds.

O-H Stretching: A very broad absorption between 2500-3300 cm⁻¹ from the carboxylic acid O-H group, often overlapping with C-H stretches.

C-H Stretching: Signals just below 3000 cm⁻¹ from the aliphatic C-H bonds.

C=O Stretching: Two distinct carbonyl bands are expected. The amide carbonyl (Amide I band) typically appears around 1650 cm⁻¹, while the carboxylic acid carbonyl absorbs at a higher frequency, around 1700-1730 cm⁻¹. chegg.com

N-H Bending (Amide II band): A strong band near 1550 cm⁻¹ is characteristic of the N-H bend coupled with C-N stretching in the peptide bond.

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. It is often more sensitive to non-polar bonds and symmetric vibrations. For this dipeptide, Raman spectroscopy would be effective at identifying the C-C backbone vibrations and the symmetric stretches of the non-polar side chains. The C=O stretching vibrations are also visible in the Raman spectrum, though typically weaker than in the IR.

Table 3: Characteristic Vibrational Frequencies for this compound

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively sensitive to chiral molecules and is widely used to investigate the secondary structure and folding of peptides and proteins.

The CD spectrum of a peptide is dominated by the contributions from its chiral α-carbon centers and the conformation of the peptide backbone. Since this compound is a small, flexible dipeptide, it is not expected to form stable, ordered secondary structures like α-helices or β-sheets in solution. Instead, it is likely to exist as a "random coil," an ensemble of rapidly interconverting conformations.

The characteristic CD spectrum for a random coil peptide is a single, strong negative band (a minimum) near 200 nm. The sign and magnitude of the CD signal are dependent on the stereochemistry of the constituent amino acids (e.g., L-Ala-L-Nva vs. D-Ala-L-Nva). For instance, the CD spectrum of L-Ala-L-Nva would be the mirror image of that of D-Ala-D-Nva. Diastereomeric peptides, such as L-Ala-D-Nva, would exhibit a completely different CD spectrum, reflecting the unique conformational preferences dictated by the combination of L and D amino acids. This sensitivity makes CD an excellent tool for confirming the stereochemical integrity of the peptide.

Table 4: Expected Circular Dichroism (CD) Features for Different Stereoisomers of Alanyl-Norvaline

Table of Mentioned Compounds

Computational Chemistry and Molecular Modeling of 2 2 Aminopropanamido Pentanoic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity. For a dipeptide like 2-(2-Aminopropanamido)pentanoic acid, methods such as Density Functional Theory (DFT) or ab initio calculations like Hartree-Fock can be employed to model its electronic structure. nih.gov

These calculations can determine a variety of molecular properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to undergo chemical reactions. Furthermore, QM methods can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential around the carboxyl group (–COOH) and the carbonyl oxygen of the peptide bond, indicating regions prone to electrophilic attack. Conversely, positive potential would be concentrated around the amine groups (–NH2), highlighting them as nucleophilic centers.

Table 1: Predicted Quantum Mechanical Properties for this compound Note: The following values are representative examples based on calculations for similar dipeptides and are for illustrative purposes.

| Property | Predicted Value/Description | Significance |

| HOMO-LUMO Gap | ~5-7 eV | Indicates high kinetic stability and low reactivity in isolation. |

| Dipole Moment | ~2-5 Debye | Suggests the molecule is polar, influencing its solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential on oxygen atoms; Positive potential on amine hydrogens. | Predicts sites for hydrogen bonding and interaction with charged species or polar solvents. |

| Mulliken Atomic Charges | Negative charges on O and N atoms; Positive charges on associated H atoms. | Quantifies the partial charges on each atom, useful for parameterizing force fields for molecular dynamics. |

These QM-derived parameters are invaluable for predicting how the dipeptide will behave in different chemical environments and for building accurate models for more complex simulations. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. acs.orgnih.govgithub.com For this compound, an MD simulation would typically place the dipeptide in a simulated box of water molecules to mimic physiological conditions. acs.org By applying a force field (a set of parameters describing the potential energy of the system), the simulation calculates the trajectory of every atom, revealing the molecule's dynamic behavior.

A key aspect explored by MD is conformational flexibility. The structure of the dipeptide is not static; it can rotate around its single bonds. The most significant of these are the dihedral angles of the peptide backbone, known as phi (φ) and psi (ψ). An MD simulation can map the energetically favorable combinations of these angles, similar to a Ramachandran plot for proteins, revealing the most stable conformations of the dipeptide in solution. github.com

Furthermore, MD simulations provide detailed information on solvent interactions. nih.gov They can quantify the number and lifetime of hydrogen bonds between the dipeptide's polar groups (the N-terminus, C-terminus, and peptide bond) and the surrounding water molecules. acs.orgnih.gov This analysis helps explain the molecule's solubility and how water mediates its structure and flexibility. The simulation can also calculate the Solvent Accessible Surface Area (SASA), indicating which parts of the molecule are exposed to the solvent and available for interaction with other molecules. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Findings Note: This table represents typical outputs from an MD simulation of a dipeptide in an aqueous environment.

| Parameter | Illustrative Finding | Implication |

| Simulation Time | 200 ns | Allows for sufficient sampling of conformational space to observe significant structural changes. acs.org |

| Force Field | CHARMM / AMBER | Provides the energetic parameters to govern atomic interactions. acs.orgnih.gov |

| Key Dihedral Angles | Fluctuations around φ and ψ angles indicate specific stable conformers. | Defines the three-dimensional shapes the molecule preferentially adopts in solution. |

| Hydrogen Bonding | Average of 5-8 persistent hydrogen bonds with water molecules. acs.orgnih.gov | Highlights the strong interaction with the aqueous environment, contributing to solubility. |

| Root Mean Square Fluctuation (RMSF) | Higher fluctuation in the norvaline side chain compared to alanine (B10760859). | Shows the relative flexibility of different parts of the molecule. |

Ligand-Protein Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govyoutube.com This method is crucial for predicting if a molecule like this compound could act as a substrate or inhibitor for an enzyme. researchgate.net

In a hypothetical docking study, this compound could be modeled as a ligand against the active site of a dipeptidyl peptidase (DPP), a class of enzymes that cleaves dipeptides. mdpi.com The docking algorithm samples a vast number of possible binding poses and uses a scoring function to rank them based on estimated binding affinity. nih.gov A high-scoring pose would suggest a stable and favorable interaction.

The analysis of the best-docked pose reveals the specific molecular interactions responsible for binding. These can include:

Hydrogen Bonds: Between the dipeptide's polar groups and amino acid residues in the enzyme's active site (e.g., with Asp, Glu, or Ser).

Hydrophobic Interactions: Between the nonpolar alanine methyl group and the norvaline propyl side chain and hydrophobic pockets within the active site.

Electrostatic Interactions: Between the charged N-terminus and C-terminus of the dipeptide and oppositely charged residues in the protein.

While specific docking studies for L-alanyl-L-norvaline are not prominent, studies on similar peptides show that these interactions are key to molecular recognition at enzyme active sites. nih.goveco-vector.com

Table 3: Hypothetical Docking Interaction Analysis with a Peptidase Active Site

| Interaction Type | Potential Interacting Residues in Enzyme | Dipeptide Group Involved |

| Hydrogen Bond | Aspartate, Glutamate, Serine | Amine (N-terminus), Carboxyl (C-terminus), Peptide Bond |

| Hydrophobic | Leucine, Isoleucine, Valine | Alanine side chain, Norvaline side chain |

| Ionic/Electrostatic | Arginine, Lysine, Aspartate | Charged N-terminus (NH3+), Charged C-terminus (COO-) |

In Silico Prediction of Potential Biochemical Interactions and Pathways

Beyond single-protein interactions, computational tools can predict the broader biochemical fate and interactions of a molecule. researchgate.net This field, sometimes linked with bioinformatics and systems biology, uses a molecule's structure to forecast its potential roles in metabolic or signaling pathways. nih.govresearchgate.net

For this compound, predictive software could be used to estimate its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov For instance, algorithms can predict its likelihood of being absorbed in the human intestine or its potential to be metabolized by common enzyme families like cytochrome P450.

Furthermore, by comparing its structure to libraries of known bioactive molecules, in silico tools can generate hypotheses about its potential biological targets. researchgate.netmdpi.com Given its structure as a dipeptide, predictive models would likely identify peptidases and peptide transporters as primary interaction partners. mdpi.com Pathway analysis tools could then map these potential interactions onto known biochemical networks, such as protein degradation pathways or amino acid metabolism, to suggest the functional context in which this dipeptide might operate. researchgate.net These predictions, while needing experimental validation, are instrumental in guiding future research. mdpi.com

Sophisticated Analytical Methodologies for Characterization and Quantification of 2 2 Aminopropanamido Pentanoic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isolation and Identification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of peptides like 2-(2-aminopropanamido)pentanoic acid due to its high sensitivity and selectivity. researchgate.netyoutube.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For dipeptides, reverse-phase high-performance liquid chromatography (RP-HPLC) is a common separation strategy. The separation is typically achieved on a C18 column, where the peptide is eluted using a gradient of an aqueous mobile phase and an organic solvent, such as acetonitrile, often with an acid modifier like formic acid to improve peak shape and ionization efficiency.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a soft ionization method that keeps the molecule intact. In the mass spectrometer, the protonated molecule [M+H]⁺ of this compound can be detected. For unambiguous identification and quantification, tandem mass spectrometry (MS/MS) is employed. In this mode, the parent ion is selected and fragmented to produce characteristic product ions. The fragmentation of the peptide bond is a predictable process that aids in sequence confirmation. youtube.com

A new method for the comprehensive analysis of dipeptides involves differential chemical isotope labeling (CIL) with dansylation followed by LC-orbital trap tandem mass spectrometry. chromatographyonline.com This approach allows for high-coverage detection and accurate relative quantification. chromatographyonline.com An optimized LC gradient is used to separate the derivatized dipeptides, and the MS/MS collision energy is optimized to provide characteristic fragment ion information for sequencing. chromatographyonline.com

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC System | UPLC/HPLC |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS System | Triple Quadrupole or Orbitrap |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [Calculated M+H]⁺ |

| Product Ions (m/z) | [Fragment 1], [Fragment 2] |

| Collision Energy | Optimized for specific transitions |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolite Profiling

For highly polar compounds that show poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. mdpi.comnih.gov Given the polar nature of dipeptides, HILIC provides a robust method for separation. nih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer. waters.com The separation mechanism is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. nih.gov

HILIC is particularly well-suited for coupling with mass spectrometry because the high organic content of the mobile phase facilitates efficient solvent desolvation and analyte ionization in the ESI source. mdpi.com This technique can be used for the targeted analysis of this compound in complex biological samples where it might be part of a larger polar metabolite profile. The elution order in HILIC is generally the opposite of that in reversed-phase, with more polar compounds being more strongly retained. mdpi.com

Table 2: Example HILIC Method Parameters for this compound

| Parameter | Setting |

| LC System | UPLC/HPLC |

| Column | Amide or Silica-based HILIC (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | 95-50% A over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | Mass Spectrometry (ESI-MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas chromatography (GC) is a powerful separation technique, but it is generally limited to volatile and thermally stable compounds. americanpeptidesociety.org Peptides like this compound are non-volatile and cannot be directly analyzed by GC. americanpeptidesociety.org However, with a derivatization step to increase their volatility, GC-MS can be a viable analytical method. americanpeptidesociety.orgnih.gov

A common derivatization strategy for peptides involves trimethylsilylation, where active hydrogens in the molecule are replaced by trimethylsilyl (B98337) (TMS) groups. nih.gov The resulting TMS-derivatized dipeptide is more volatile and can be separated on a GC column, typically a low-polarity phase like one coated with OV-1. nih.gov The separated derivative is then introduced into the mass spectrometer, where electron ionization (EI) can be used. The mass spectra of trimethylsilylated dipeptides show predictable fragmentation patterns, including a characteristic cleavage of the peptide bond, which allows for identification. nih.gov This method has been successfully applied to the analysis of dipeptides in various samples. nih.govresearchgate.net

Table 3: General GC-MS Workflow for Dipeptide Analysis

| Step | Description |

| Sample Preparation | Extraction of the dipeptide from the matrix. |

| Derivatization | Reaction with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent like acetonitrile. nih.gov |

| GC Separation | Injection of the derivatized sample onto a GC column with a temperature program to elute the compound. nih.gov |

| MS Detection | Analysis of the eluting compound by mass spectrometry to obtain a mass spectrum for identification. nih.gov |

Capillary Electrophoresis (CE) for Purity Assessment and Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of polar and charged molecules like peptides. nih.gov It offers a different separation mechanism compared to liquid chromatography, making it an orthogonal technique for purity assessment. nih.gov In CE, separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE). youtube.com When a high voltage is applied, analytes migrate according to their charge-to-size ratio. youtube.com

For the analysis of this compound, capillary zone electrophoresis (CZE) is the most common mode. The dipeptide, being amphoteric, can carry a net positive, negative, or zero charge depending on the pH of the BGE. By carefully selecting the pH of the BGE, the separation of the target peptide from impurities can be optimized. nih.gov Detection is often performed by UV absorbance at a low wavelength (around 200 nm) where the peptide bond absorbs, or it can be coupled to a mass spectrometer (CE-MS) for more specific detection and identification. nih.govbio-rad.com CE is a powerful tool for determining the purity of synthetic peptides and for separating closely related peptide structures. bio-rad.com

Table 4: Typical Capillary Electrophoresis Conditions for Peptide Analysis

| Parameter | Condition |

| CE System | Commercial Capillary Electrophoresis System |

| Capillary | Fused-silica, e.g., 50 µm I.D., 50 cm length |

| Background Electrolyte | Phosphate or borate (B1201080) buffer at a specific pH (e.g., pH 2.5). bio-rad.com |

| Applied Voltage | 15-25 kV |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV at 200 nm or Mass Spectrometry |

Development of Bioanalytical Assays for In Vitro Systems

Developing a robust bioanalytical assay for the quantification of this compound in in-vitro systems, such as cell culture media or enzyme reaction mixtures, is crucial for studying its biological activity and stability. biopharmaservices.com Such assays are typically based on LC-MS/MS due to the complexity of these biological matrices. biopharmaservices.combioanalysis-zone.com

A key aspect of developing a bioanalytical method is the sample preparation procedure. nih.gov The goal is to remove interfering substances, such as proteins and salts, while efficiently extracting the analyte. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). youtube.com For peptides, SPE with a suitable sorbent can provide a cleaner extract and pre-concentration of the analyte. youtube.com

The development of a quantitative assay requires the use of a stable isotope-labeled internal standard (SIL-IS) if available, to correct for matrix effects and variations in sample processing and instrument response. youtube.com The method must be validated for its linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The development of such assays enables the study of peptide uptake, metabolism, and efficacy in various in-vitro models. nih.gov

Table 5: Key Considerations in Bioanalytical Assay Development for this compound

| Consideration | Details |

| Sample Preparation | Protein precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction. youtube.com |

| Internal Standard | Use of a stable isotope-labeled version of the analyte is preferred. youtube.com |

| Chromatography | Optimized LC gradient for separation from matrix components. biopharmaservices.com |

| Mass Spectrometry | Selection of sensitive and specific Multiple Reaction Monitoring (MRM) transitions. biopharmaservices.com |

| Minimizing Non-specific Binding | Use of appropriate vials and solvents to prevent peptide adsorption. researchgate.net |

| Stability Assessment | Evaluation of the peptide's stability in the biological matrix under various storage conditions. biopharmaservices.com |

Biochemical Roles and Interactions of 2 2 Aminopropanamido Pentanoic Acid in Model Systems

Role as a Constituent Amino Acid Building Block in De Novo Peptide Synthesis

In the realm of de novo peptide synthesis, which involves the creation of new peptide sequences, 2-(2-aminopropanamido)pentanoic acid can be considered a fundamental dipeptide unit. The synthesis of peptides can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). nih.gov These techniques allow for the sequential addition of amino acids or dipeptide fragments to create a desired peptide chain. The formation of the peptide bond between alanine (B10760859) and norvaline to yield this compound is a condensation reaction.

The table below summarizes the properties of the constituent amino acids of this compound.

| Amino Acid | Molecular Formula | Molar Mass ( g/mol ) | Chirality |

| Alanine | C3H7NO2 | 89.09 | Chiral |

| Norvaline | C5H11NO2 | 117.15 | Chiral |

Investigation of its Involvement in Amino Acid Transport and Cellular Metabolism in Experimental Models

Alanine is a non-essential amino acid that plays a significant role in glucose metabolism through the glucose-alanine cycle. smpdb.ca It is transported into cells by various amino acid transporters, such as the sodium-dependent neutral amino acid transporter (System A). nih.govcapes.gov.br Once inside the cell, alanine can be converted to pyruvate (B1213749), which can then enter the citric acid cycle for energy production or be used for gluconeogenesis. smpdb.ca

Norvaline, a non-proteinogenic amino acid and an isomer of valine, has been investigated for its various biological activities, including its potential neuroprotective effects. nih.govdrugbank.com Its transport into cells is likely mediated by transporters for neutral amino acids. Once inside the cell, its metabolic fate is less defined than that of proteinogenic amino acids, but it may interfere with the metabolism of structurally similar amino acids.

The metabolism of dipeptides is an important aspect of cellular nutrition and signaling. Studies on other dipeptides, such as alanylglutamine, have shown that they can serve as effective delivery vehicles for specific amino acids to tissues. patsnap.comnih.gov It is plausible that this compound would be similarly hydrolyzed, releasing alanine and norvaline to participate in their respective metabolic pathways.

Evaluation of Modulatory Effects on Enzyme Activity and Protein-Ligand Binding in Controlled Environments

The potential for this compound to modulate enzyme activity and participate in protein-ligand binding is an area ripe for investigation. While specific studies on this dipeptide are lacking, general principles of peptide-protein interactions and the known activities of its constituent amino acids provide a basis for speculation.

Dipeptides can act as inhibitors or activators of enzymes. For example, dipeptidyl peptidases are enzymes that cleave dipeptides from the N-terminus of polypeptides and are themselves targets for modulation by specific dipeptide structures. nih.gov The specific sequence and stereochemistry of a dipeptide are critical for its binding affinity and modulatory effect on an enzyme's active site.

The constituent amino acid L-norvaline is a known inhibitor of the enzyme arginase. nih.gov This inhibition can lead to an increase in the bioavailability of L-arginine, a substrate for nitric oxide synthase, thereby influencing physiological processes dependent on nitric oxide. It is conceivable that a dipeptide containing norvaline could also exhibit inhibitory effects on arginase or other enzymes.

Protein-ligand binding is fundamental to most biological processes. The binding of a peptide to a protein is governed by a combination of factors including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The extended conformation observed in a stereoisomer of alanyl-norvaline suggests a structure that could fit into the binding pocket of a target protein. nih.gov

Exploration of General Dipeptide Bioactivities (e.g., antioxidant potential) in Mechanistic Studies

The bioactivity of dipeptides is a field of growing interest, with many dipeptides exhibiting a range of beneficial effects, including antioxidant properties. The antioxidant activity of peptides is often attributed to the presence of specific amino acid residues that can scavenge free radicals, chelate pro-oxidant metal ions, or induce the expression of antioxidant enzymes.

While there is no direct evidence for the antioxidant potential of this compound, its constituent amino acid, L-alanine, has been shown to possess antioxidant properties. Studies have demonstrated that L-alanine can protect cells from oxidative stress by inducing the expression of antioxidant proteins such as heme oxygenase-1 (HO-1) and ferritin. nih.gov It is plausible that a dipeptide containing alanine could retain or even enhance this antioxidant capacity.

The antioxidant mechanism of peptides can involve various pathways. They can directly neutralize reactive oxygen species (ROS) or they can act indirectly by upregulating the cellular antioxidant defense systems. The specific amino acid sequence and composition are key determinants of a peptide's antioxidant potential.

The table below summarizes potential bioactivities based on the constituent amino acids.

| Constituent | Known Bioactivities | Potential Bioactivity of Dipeptide |

| Alanine | Precursor for glucose synthesis, antioxidant properties. smpdb.canih.gov | Potential antioxidant activity, source of metabolic fuel. |

| Norvaline | Arginase inhibitor, neuroprotective effects. nih.gov | Potential arginase inhibition, neuroprotective activity. |

Applications in Chemical Biology and Advanced Materials Research

Utilization as a Scaffold for Peptide Mimetic Design

The development of peptidomimetics—molecules that replicate the structure and function of natural peptides—is a cornerstone of modern drug design. A primary goal is to create analogues with enhanced metabolic stability compared to their natural counterparts. nih.gov The dipeptide structure of 2-(2-Aminopropanamido)pentanoic acid serves as an elementary scaffold for this purpose. Researchers often replace specific dipeptide units within biologically active peptides with constrained or modified counterparts to induce specific secondary structures, such as β-turns, which are critical for biological recognition. nih.gov

By modifying the backbone or side chains of the alanyl-norvaline structure, it is possible to design peptidomimetics with improved pharmacokinetic profiles. Strategies include substituting the natural L-amino acids with unnatural analogues to confer resistance to enzymatic degradation. nih.gov The core dipeptide can be systematically altered, for instance, by replacing the amide bond with a more stable linkage or by attaching various functional groups to the alanine (B10760859) or norvaline side chains to optimize binding affinity and specificity for a target receptor or enzyme. nih.gov This approach allows for the generation of molecules that retain the therapeutic effects of a parent peptide while possessing superior drug-like properties. nih.gov

Application in Probing Enzyme Catalysis and Substrate Specificity

Dipeptides are invaluable tools for investigating the mechanisms of enzyme catalysis and understanding substrate specificity. The specific sequence and stereochemistry of the amino acids in a dipeptide can determine its interaction with enzymes, making compounds like this compound useful as probes.

A key application is in the study of enzyme inhibitors. Research has shown that dipeptides can be synthesized to selectively target specific enzymes. For example, a series of dipeptides and their ester derivatives containing Nω-nitroarginine and phenylalanine were developed as competitive inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov The study revealed that the order and chirality of the amino acids were critical for achieving selectivity between neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.gov This principle can be extended to alanyl-norvaline dipeptides to probe the active sites of various peptidases or other enzymes.

Table 1: Research Findings on Dipeptide Inhibition of Nitric Oxide Synthase (NOS) Isoforms This table summarizes findings on the selective inhibition of NOS isoforms by synthetic dipeptides, illustrating the importance of amino acid order and chirality. Data extracted from studies on Nω-nitroarginine- and phenylalanine-containing dipeptides.

| Dipeptide Characteristic | Target Selectivity | Inhibition Type | Key Finding |

| Order of Amino Acids | Dependent on sequence | Competitive | The sequence of amino acids in the dipeptide is a crucial determinant of its inhibitory selectivity against different NOS isoforms. nih.gov |

| Chirality of Amino Acids | Dependent on stereochemistry | Competitive or Uncompetitive | Dipeptides with D-amino acids showed a preference for inhibiting nNOS over iNOS and eNOS. nih.gov |

| Ester Modification | Influences selectivity | Competitive | Esterification of the C-terminus can alter the inhibitory profile; for instance, certain methyl esters favored nNOS inhibition. nih.gov |

| D-ArgNO2 Containing | nNOS over iNOS | Uncompetitive (iNOS) | Dipeptides containing D-ArgNO2 were uncompetitive inhibitors of iNOS but competitive inhibitors of nNOS and eNOS. nih.gov |

Furthermore, dipeptides can be used to probe cellular uptake mechanisms. In one study, dipeptides containing an inhibitor of homoserine dehydrogenase were used to investigate the oligopeptide transport system in Candida species. nih.gov The dipeptides were actively transported into the cells, where they were cleaved by peptidases, releasing the active enzyme inhibitor. nih.gov This "Trojan horse" strategy demonstrates how a dipeptide like alanyl-norvaline could be used to deliver a molecular probe or a therapeutic agent into a cell by hijacking its peptide transport pathways.

Development of Biocompatible Materials Incorporating Peptide Motifs

The self-assembly of small molecules, particularly peptides, into ordered nanostructures is a rapidly advancing field of materials science. Due to their inherent biocompatibility, biodegradability, and chemical diversity, dipeptides are excellent building blocks for functional biomaterials. nih.govmdpi.com The amphiphilic nature of this compound, with its polar peptide backbone and nonpolar alkyl side chains, makes it a candidate for self-assembly into supramolecular structures.

Research has demonstrated that synthetic dipeptides can self-assemble in solution to form stable nanomaterials such as vesicles, hydrogels, and nanofibers. nih.govjyu.fi For example, amphiphilic dipeptides containing a glutamic acid residue have been shown to form multivesicular structures that are stable across a wide pH range and can encapsulate and release drug molecules. nih.gov Such peptide-based vesicles are considered promising biocompatible delivery vehicles. nih.gov Similarly, dipeptides containing hydrophobic residues like phenylalanine and norvaline are known to form hydrogels, which have applications in 3D printing for tissue engineering. mdpi.comjyu.fi

Incorporating dipeptide motifs into larger polymer structures can also enhance material properties. In one study, a glycine (B1666218) dipeptide was attached to a polyphosphazene polymer, which was then blended with poly(lactide-co-glycolide) (PLAGA). biomaterials.org The dipeptide provided hydrogen bonding sites that improved the miscibility and biocompatibility of the resulting polymeric blend, designed for musculoskeletal regeneration. biomaterials.org

Table 2: Applications of Dipeptide-Based Biomaterials This table outlines various types of biocompatible materials developed from dipeptide motifs and their potential applications in biomedical and materials research.

| Material Type | Dipeptide Motif Example | Formation Principle | Potential Application | Source |

| Vesicles | Amphiphilic dipeptides with a C-terminal glutamic acid | Self-assembly in aqueous solution | Drug delivery, Encapsulation of bioactive molecules | nih.gov |

| Hydrogels | Dipeptides with hydrophobic residues (e.g., Phe, Nva) | Supramolecular self-assembly and gelation | 3D printing, Scaffolds for tissue engineering | mdpi.comjyu.fi |

| Polymeric Blends | Glycine dipeptide-based polyphosphazene | Enhancing polymer miscibility via hydrogen bonding | Musculoskeletal regeneration, Biodegradable implants | biomaterials.org |

| Nanofibers/Nanotubes | Diphenylalanine and its derivatives | Self-assembly into elongated nanostructures | Emulating the extracellular matrix, Drug delivery | nih.govmdpi.com |

Use as a Chemical Probe for Investigating Biochemical Pathways

Isotopically labeled dipeptides are powerful chemical probes for elucidating complex biochemical pathways. By incorporating stable isotopes such as ¹³C or ¹⁵N into the structure of this compound, researchers can trace its uptake, cleavage, and the metabolic fate of its constituent amino acids in living systems.

A comprehensive study utilized a large library of dipeptides to probe the peptide import and utilization network in the yeast Saccharomyces cerevisiae. nih.gov This work revealed that different peptide transporters, such as Ptr2p and Dal5p, have distinct substrate preferences, and the ability to utilize various dipeptides differs significantly among yeast strains. nih.gov This approach demonstrates how a specific dipeptide can be used to map the function and regulation of metabolic pathways related to nutrient import and amino acid metabolism. nih.gov

The norvaline component of the dipeptide provides a unique metabolic tracer. Norvaline is known to be synthesized and accumulated in microorganisms like E. coli under specific conditions, such as low oxygen and high pyruvate (B1213749) levels, where it is formed via the branched-chain amino acid synthesis pathway. nih.gov Therefore, introducing labeled alanyl-norvaline could serve as a probe to investigate the flux through these pathways under different physiological states. The uptake of the dipeptide and the subsequent appearance of labeled norvaline or its metabolites could provide insights into the regulation of amino acid biosynthesis and the specificity of aminoacyl-tRNA synthetases, which can sometimes mis-incorporate norvaline into proteins. wikipedia.org

Future Research Directions and Emerging Paradigms in 2 2 Aminopropanamido Pentanoic Acid Research

Integration with Advanced 'Omics' Technologies (e.g., peptidomics, metabolomics)

The fields of peptidomics and metabolomics offer powerful tools to elucidate the currently unknown biological roles of 2-(2-Aminopropanamido)pentanoic acid. Peptidomics, the comprehensive study of peptides in a biological system, can be employed to identify and quantify this dipeptide in various tissues and biofluids, potentially revealing its endogenous presence and correlation with specific physiological or pathological states. Advanced mass spectrometry-based techniques are at the heart of peptidomics, enabling the sensitive and specific detection of small peptides.

Metabolomics, the large-scale study of small molecules, can provide a broader context for the function of this compound by profiling the metabolic changes that occur in response to its presence. Recent studies have demonstrated the power of combining microbiome and metabolomics analyses to understand the effects of related compounds like DL-norvaline on complex biological systems, such as gut microbiota and associated metabolic disorders. acs.org This integrated 'omics' approach could uncover metabolic pathways influenced by this compound, offering insights into its mechanism of action. For instance, studies on norvaline have shown its impact on arachidonic acid metabolism and short-chain fatty acid production, highlighting the potential for similar dipeptides to modulate key metabolic pathways. acs.org The Human Metabolome Database (HMDB) lists DL-Norvaline as part of the human exposome, indicating that exposure to such non-proteinogenic amino acids and their derivatives is a reality, further underscoring the need for their comprehensive study within a metabolomics framework. hmdb.ca

Table 1: Potential 'Omics' Approaches for this compound Research

| 'Omics' Technology | Application to this compound Research | Potential Insights |

| Peptidomics | Identification and quantification in biological samples. | Endogenous presence, tissue distribution, and association with disease states. |

| Metabolomics | Profiling of metabolic changes in response to the dipeptide. | Elucidation of affected metabolic pathways and mechanism of action. |

| Transcriptomics | Analysis of gene expression changes induced by the dipeptide. | Identification of target genes and cellular responses. |

| Proteomics | Study of protein expression alterations. | Understanding downstream effects on protein networks. |

Exploration of Non-Canonical Amino Acid Incorporations

The synthesis and study of peptides containing non-canonical amino acids (ncAAs) is a rapidly expanding field in chemical biology and drug discovery. nih.govnih.gov These novel building blocks offer the potential to create peptides with enhanced stability, unique conformations, and novel biological activities. nih.gov Future research should systematically explore the incorporation of a diverse range of ncAAs into the alanyl-norvaline backbone. This could involve replacing either the alanine (B10760859) or the norvaline residue, or both, with ncAAs possessing different side-chain functionalities, stereochemistry, or backbone modifications.

Methodologies for synthesizing peptides with ncAAs have become increasingly sophisticated, ranging from solid-phase peptide synthesis (SPPS) to chemoenzymatic approaches. jst.go.jpmdpi.com These methods can be readily adapted to create a library of this compound analogs. The incorporation of ncAAs can confer desirable properties such as resistance to proteolytic degradation, a common challenge for peptide-based therapeutics. chemrxiv.org Furthermore, the introduction of ncAAs can be used to probe structure-activity relationships, helping to identify the key chemical features required for any observed biological effects. For example, cyclodipeptide synthases (CDPSs) have been shown to incorporate a wide array of ncAAs, leading to the production of hundreds of non-canonical cyclodipeptides, demonstrating the enzymatic potential for diversifying such structures. nih.gov

High-Throughput Screening Methodologies for Dipeptide Libraries

To efficiently explore the biological potential of a large and diverse library of this compound analogs, high-throughput screening (HTS) methodologies are essential. americanpeptidesociety.org The development of robust and miniaturized assays allows for the rapid testing of thousands of compounds against various biological targets. acs.org Techniques such as one-bead-one-compound (OBOC) libraries provide a powerful platform for the synthesis and screening of vast numbers of peptides. nih.gov

Screening strategies can be target-oriented, where the library is tested for activity against a specific enzyme or receptor, or phenotype-oriented, where the effect on whole cells or organisms is observed. nih.gov For instance, a library of alanyl-norvaline analogs could be screened for antimicrobial activity, inhibition of protein-protein interactions, or modulation of cellular signaling pathways. americanpeptidesociety.org Advances in screening technologies, including fluorescence-based assays, mass spectrometry, and automated microscopy, will be crucial in accelerating the discovery of bioactive dipeptides. mdpi.combmglabtech.com The integration of computational tools, such as virtual screening and molecular docking, can also aid in prioritizing candidates from a library for experimental validation. nih.gov

Table 2: High-Throughput Screening Techniques for Dipeptide Libraries

| Screening Technique | Principle | Advantages for Dipeptide Screening |

| One-Bead-One-Compound (OBOC) | Each bead in a resin library carries a unique peptide sequence. | Allows for the synthesis and screening of millions of dipeptide variants simultaneously. nih.gov |

| Phage Display | Peptides are expressed on the surface of bacteriophages. | Enables the screening of large libraries against a target protein. mdpi.com |

| Fluorescence-Based Assays | Changes in fluorescence signal indicate binding or activity. | Highly sensitive and amenable to automation in microplate formats. drugtargetreview.com |

| SAMDI Mass Spectrometry | Self-assembled monolayers for matrix-assisted laser desorption/ionization (SAMDI-MS) for label-free detection. | High-throughput and suitable for a broad range of enzymatic assays. acs.org |

Development of Novel Biosensors and Detection Platforms

As research into this compound and its analogs progresses, the need for sensitive and specific detection methods will become increasingly important. The development of novel biosensors and detection platforms tailored for small peptides is a key future direction. mdpi.com Peptide-based biosensors can be designed to recognize and bind to specific dipeptides, generating a measurable signal upon interaction. deakin.edu.au

Electrochemical biosensors, for example, offer a cost-effective and rapid means of detection. mdpi.com These sensors can be functionalized with biorecognition elements, such as antibodies or synthetic receptors, that have a high affinity for the target dipeptide. mdpi.com Optical biosensors, utilizing techniques like fluorescence or surface plasmon resonance, also represent a promising avenue for the development of highly sensitive detection platforms. nih.gov Furthermore, innovative approaches, such as a vacuum-assisted Western blotting method, have been shown to improve the detection of small peptides that are otherwise difficult to analyze. nih.gov The creation of such advanced analytical tools will be instrumental in studying the pharmacokinetics, biodistribution, and cellular uptake of this compound and its derivatives. A novel delivery platform for therapeutic peptides has also been developed, which could be adapted for this dipeptide. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(2-Aminopropanamido)pentanoic acid in academic research?

The compound is synthesized via peptide coupling reactions. A common approach involves:

- Using coupling agents like dicyclohexylcarbodiimide (DCC) or ethyl chloroformate with protected amino acids (e.g., L-alanine derivatives) to form the peptide bond .

- Deprotection steps using trifluoroacetic acid (TFA) or hydrogenolysis (e.g., Pd/H₂) to remove tert-butoxycarbonyl (Boc) or benzyl groups .

- Purification via recrystallization (e.g., methanol/water) or chromatography (reverse-phase HPLC) .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm backbone structure and stereochemistry (e.g., coupling constants for chiral centers) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays) .

- Melting Point Analysis : Verify identity (reported range: 240–242°C) and detect impurities .

Q. What is the biological significance of this compound in natural product biosynthesis?

The dipeptide serves as a precursor for fungal alkaloids like chrysogine. The enzyme ChyA (a dimodular nonribosomal peptide synthetase) catalyzes its formation from alanine and anthranilic acid, initiating a biosynthetic pathway involving five additional enzymes .

Advanced Research Questions

Q. How can researchers address solubility challenges in reactions involving this compound?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling reactions, followed by aqueous workup to isolate the product .

- Salt Formation : Convert the free acid to a sodium or ammonium salt via treatment with Na₂CO₃ or NH₄OH to enhance aqueous solubility .

- Co-solvent Systems : Combine methanol/water or THF/water to balance solubility during crystallization .

Q. What strategies exist for resolving contradictions in bioactivity data across studies?

- Standardized Assays : Use enzyme inhibition assays (e.g., ChyA activity) under controlled pH and temperature to minimize variability .

- Metabolic Profiling : Compare intracellular stability (e.g., via LC-MS) to rule out degradation artifacts .

- Orthogonal Validation : Confirm bioactivity using genetic knockout models (e.g., ChyA-deficient fungi) .

Q. How has this compound been utilized in transition metal catalysis?

Structurally related dipeptides (e.g., 2-(2-aminopropanamido)propanoic acid) act as transient directing groups (TDGs) in Pd-catalyzed C–H fluorination. The dipeptide’s chelating ability facilitates regioselective fluorination of benzaldehydes under mild conditions . For this compound, analogous applications in directing C–H activation or asymmetric catalysis remain underexplored but are theoretically plausible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.